molecular formula C11H13NO3 B15307585 2-(4-Aminochroman-4-yl)acetic acid

2-(4-Aminochroman-4-yl)acetic acid

Cat. No.: B15307585
M. Wt: 207.23 g/mol
InChI Key: HEZVVHNSKWFBAD-UHFFFAOYSA-N
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Description

2-(4-Aminochroman-4-yl)acetic acid is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often found in various natural products. This particular compound features a chroman ring system with an amino group at the 4-position and an acetic acid moiety attached to the chroman ring. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminochroman-4-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the chroman ring. Subsequent nitration, reduction, and hydrolysis steps yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminochroman-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chroman ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the chroman ring.

    Reduction: Dihydrochroman derivatives.

    Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Aminochroman-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Aminochroman-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chroman ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-(4-Hydroxychroman-4-yl)acetic acid: Similar structure but with a hydroxy group instead of an amino group.

    2-(4-Methoxychroman-4-yl)acetic acid: Contains a methoxy group at the 4-position.

    2-(4-Nitrochroman-4-yl)acetic acid: Features a nitro group at the 4-position.

Uniqueness: 2-(4-Aminochroman-4-yl)acetic acid is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-amino-2,3-dihydrochromen-4-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c12-11(7-10(13)14)5-6-15-9-4-2-1-3-8(9)11/h1-4H,5-7,12H2,(H,13,14)

InChI Key

HEZVVHNSKWFBAD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1(CC(=O)O)N

Origin of Product

United States

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